tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
Chemical Structure and Properties The compound tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS: 1823776-06-2) is a carbamate derivative featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a propylcarbamoyl group and a tert-butyl carbamate-protected methylamine moiety. Its molecular formula is C₁₃H₂₃N₃O₄, with a molecular weight of 285.34 g/mol .
Synthetic Relevance
Carbamate-protected isoxazoline derivatives like this compound are often intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C13H23N3O4 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl N-[[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23N3O4/c1-5-6-14-11(17)10-7-9(20-16-10)8-15-12(18)19-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,18) |
InChI Key |
RMONTIAVAVBHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NOC(C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxazoline Ring Formation
The oxazoline core is typically synthesized by reacting a nitrile with a β-amino alcohol under acidic conditions. For example:
- Reactants : 3-(Aminomethyl)-4,5-dihydro-1,2-oxazole and a nitrile derivative.
- Conditions : HCl or BF₃·OEt₂ catalysis in ethanol at reflux.
Carbamate Protection
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O):
- Reactants : Oxazoline intermediate + Boc₂O.
- Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.
Propylcarbamoyl Functionalization
The propylcarbamoyl side chain is appended through acyl chloride coupling:
- Reactants : Propionyl chloride + oxazoline-carbamate intermediate.
- Conditions : Pyridine or DMAP in anhydrous THF under nitrogen.
Optimized Synthetic Route
A representative pathway is outlined below:
Critical Analysis of Methodologies
Carbamate Stability
The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA). This necessitates careful selection of reaction media to avoid premature deprotection.
Side Reactions
- Oxazoline ring opening : Minimized by using non-aqueous solvents and avoiding strong bases.
- Over-alkylation : Addressed via controlled stoichiometry of propionyl chloride.
Alternative Approaches
Recent advances in carbamate synthesis include:
- CO₂ utilization : Reaction of amines with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI (tetrabutylammonium iodide).
- Microwave-assisted synthesis : Reduces reaction times for oxazoline formation by 50%.
Scalability and Industrial Relevance
The tert-butyl carbamate moiety enhances solubility, facilitating purification via column chromatography. However, Boc removal requires acidic conditions, limiting compatibility with acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and oxazoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxazoline ring and carbamate group are likely involved in binding to enzymes or receptors, influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate , we compare it with structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituent |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₃N₃O₄ | 285.34 | 1823776-06-2 | Unspecified | Propylcarbamoyl |
| tert-Butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate | C₁₆H₂₂N₂O₃ | 306.36 | 1193024-89-3 | ≥95% | 4-Methylphenyl |
| tert-Butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | C₁₆H₂₂N₂O₄ | 306.36 | 1193024-89-3 | ≥95% | 4-Methoxyphenyl |
Key Observations
In contrast, the 4-methylphenyl and 4-methoxyphenyl analogs feature aromatic substituents, which may improve π-π stacking interactions or alter lipophilicity . The 4-methoxyphenyl analog includes a methoxy group, which increases electron density on the aromatic ring compared to the methyl group in the 4-methylphenyl derivative. This difference could influence reactivity in electrophilic substitution reactions or binding affinity in target proteins .
Physicochemical Properties :
- The 4-methylphenyl and 4-methoxyphenyl analogs share identical molecular weights (306.36 g/mol) due to the similar mass contributions of -CH₃ and -OCH₃ groups. However, their polarities differ significantly: the methoxy group increases hydrophilicity slightly compared to the methyl group .
- The target compound’s propylcarbamoyl group likely confers intermediate polarity between the aromatic analogs, balancing solubility in organic and aqueous media .
Synthetic and Commercial Considerations :
- The 4-methoxyphenyl analog is listed as discontinued by suppliers such as Biosynth, limiting its availability for large-scale applications .
- Purity data for the target compound is unspecified in available sources, whereas both aromatic analogs are reported to have ≥95% purity, suggesting standardized synthetic protocols for the latter .
Research and Application Insights
Analytical Characterization
Crystallographic refinement tools like SHELXL (mentioned in ) are critical for resolving the stereochemistry of such compounds, particularly the chiral center in the dihydroisoxazole ring .
Biological Activity
tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a synthetic organic compound with potential therapeutic applications. Its unique structure, which integrates an oxazoline ring and a carbamate group, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action and potential therapeutic uses.
Molecular Formula: C₁₃H₂₃N₃O₄
Molecular Weight: 285.34 g/mol
IUPAC Name: this compound
CAS Number: 1823267-11-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₃O₄ |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823267-11-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazoline ring and carbamate moiety are likely involved in binding to enzymes or receptors, which can influence various biochemical pathways.
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act on receptors related to inflammatory responses or neuroprotection.
- Antioxidant Activity: Potential reduction of oxidative stress through modulation of free radicals.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:
Neuroprotective Effects
A study indicated that related compounds exhibit protective effects against neurotoxicity induced by amyloid-beta (Aβ) in astrocytes. The compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a neuroprotective role against Alzheimer’s disease (AD) pathology .
Anti-inflammatory Properties
Research on similar compounds suggests that they may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers . This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Alzheimer's Disease Model:
-
Inflammatory Response:
- Objective: Assess anti-inflammatory effects in vitro.
- Results: Decreased levels of pro-inflammatory cytokines were observed.
- Conclusion: Indicates a mechanism for reducing inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simple carbamate structure | General enzyme inhibition |
| tert-butyl N-(3-bromopropyl)carbamate | Bromine substitution | Antimicrobial properties |
| tert-butyl N-{[3-(propylcarbamoyl)-4,5-dihydro...} | Oxazoline and carbamate combination | Neuroprotective and anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
